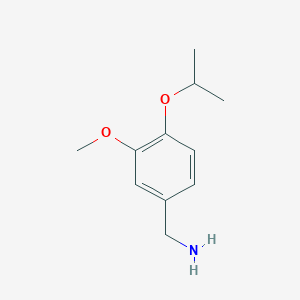

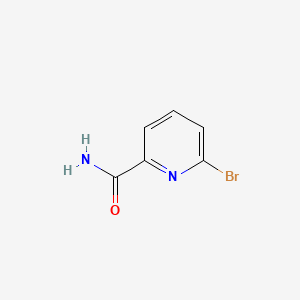

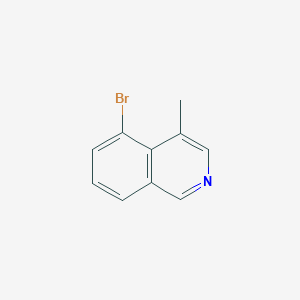

![molecular formula C8H7NO2 B1343845 Furo[2,3-c]pyridin-5-ylmethanol CAS No. 478148-60-6](/img/structure/B1343845.png)

Furo[2,3-c]pyridin-5-ylmethanol

Overview

Description

Furo[2,3-c]pyridin-5-ylmethanol (FPM) is a heterocyclic compound that has been widely studied in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridin-5-ylmethanols and has a molecular formula of C7H7NO. FPM has been found to have an array of biochemical and physiological effects when administered to living organisms. It has also been used in various laboratory experiments due to its wide range of advantages and limitations.

Scientific Research Applications

Synthesis and Characterization

- The creation of furo[2,3-b]pyridine derivatives bearing aryl substituents through a two-step synthesis involving Thorpe-Ziegler ring cyclization demonstrates their utility in organic chemistry. These compounds have shown significant antioxidant activities, highlighting their potential in developing therapeutic agents (Al‐Refai et al., 2018).

- A toolbox for regioselective lithiations of furo[2,3-c]pyridine has been developed, enabling efficient synthesis of polysubstituted derivatives. This method paves the way for creating complex molecules for pharmaceutical applications (Chartoire et al., 2010).

Biological and Pharmacological Applications

- Pyridofuropyrrolo[1,2-a]pyrimidines and pyridofuropyrimido[1,2-a]azepines, derived from furo[2,3-b]pyridines, exhibited anticonvulsant activity superior to the commercial drug ethosuximide, indicating their potential in treating convulsive disorders (Sirakanyan et al., 2016).

- N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has been identified as a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor, showing promise for treating cognitive deficits in schizophrenia (Wishka et al., 2006).

Material Science and Chemistry

- Furo[2,3-c]pyridine derivatives have been utilized as ligands in the construction of 3D and 2D heterometallic supramolecular networks, indicating their significance in the development of new materials and catalysts (Veliks et al., 2014).

- Highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine has been developed as a core structure of a triplet host material for high-efficiency green phosphorescent organic light-emitting diodes, showcasing its application in electronic devices (Lee et al., 2013).

Properties

IUPAC Name |

furo[2,3-c]pyridin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKNFBHTKFKPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CN=C(C=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621961 | |

| Record name | (Furo[2,3-c]pyridin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478148-60-6 | |

| Record name | (Furo[2,3-c]pyridin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

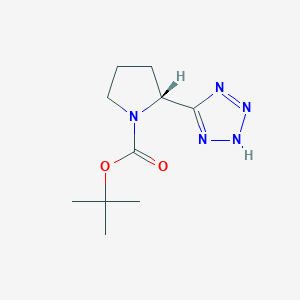

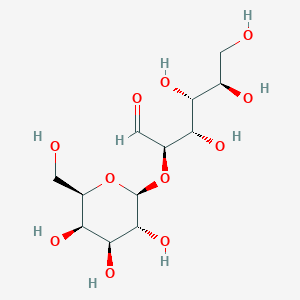

![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)

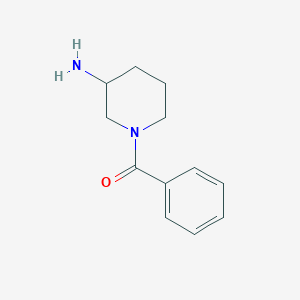

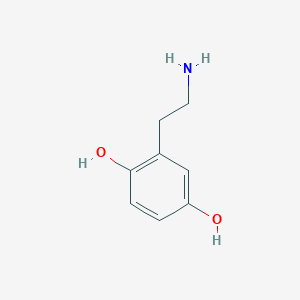

![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)

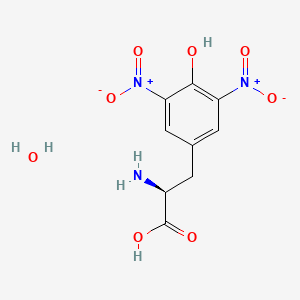

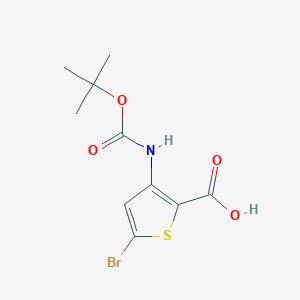

![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)

![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)